molecular formula C22H27F2N3O7S B1192077 Acorafloxacin mesylate

Acorafloxacin mesylate

カタログ番号 B1192077
分子量: 515.5288
InChIキー: NJKOSVXPWQGFGG-YFMOEUEHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acorafloxacin, also known as Avarofloxacin, JNJ-Q2 and JNJ-32729463, is a broad-spectrum fluoroquinolone antibacterial drug being developed for the treatment of acute bacterial skin and skin-structure infections and community-acquired pneumonia. Specifically, JNJ-Q2 is being actively studied for treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections.

科学的研究の応用

Ocular Inserts for Controlled Delivery

Acorafloxacin mesylate, a fluoroquinolone antibacterial drug, has been effectively used in the treatment of bacterial conjunctivitis. Research led by Sultana, Aqil, and Ali (2005) developed reservoir-type ocular inserts for sustained ocular delivery of the drug. These inserts were evaluated for their potential in providing controlled drug release, stability, and effectiveness in vitro and in vivo. The optimized formulation showed promising results for sustained release over five days and maintained stability under ambient conditions (Sultana, Aqil, & Ali, 2005).

Near-Infrared Spectroscopy for Quantitative Analysis

Xie et al. (2010) explored the use of near-infrared spectroscopy (NIRS) for the quantitative determination of acorafloxacin mesylate concentration in pharmaceuticals. They developed models using partial least square (PLS) regression and principal components regression (PCR) to accurately and rapidly analyze injection samples. This study demonstrated the effectiveness of NIRS in conjunction with multivariate calibration techniques for precise quantification of acorafloxacin mesylate in pharmaceutical formulations (Xie, Song, Zhang, & Zhao, 2010).

Gel Matrix for Drug Release Mechanism Study

Mao et al. (2002) investigated the use of acorafloxacin mesylate in hydrogel matrices to study drug release mechanisms. They evaluated different hydrogel kinds and concentrations, as well as the impact of penetration accelerants on the drug release mechanism. The study provided insights into how various hydrogels and their concentrations influence the rate of drug release, offering a pathway for tailored transdermal drug delivery systems (Mao, Wang, Cai, & Bi, 2002).

Synthesis and Characterization of Enrofloxacin Mesylate

Pei et al. (2020) conducted a study on enrofloxacin mesylate (related to acorafloxacin mesylate) to improve its solubility for clinical use. They synthesized and characterized enrofloxacin mesylate and conducted pharmacokinetic studies along with evaluating its antibacterial activity. This research provided valuable insights into the enhanced solubility, low toxicity, and increased oral bioavailability of the drug, contributing to the development of new pharmaceutical formulations (Pei et al., 2020).

Immunomodulation of Gatifloxacin Mesylate

A study by Hui (2002) on gatifloxacin mesylate (related to acorafloxacin mesylate) investigated its effects on non-specific immune defense in mice. They found that gatifloxacin mesylate enhanced macrophage phagocytosis and increased intracellular killing of bacteria, demonstrating an immunomodulatory effect that could be beneficial in therapeutic applications (Hui, 2002).

特性

製品名

Acorafloxacin mesylate

分子式

C22H27F2N3O7S

分子量

515.5288

IUPAC名

7-[(3E)-3-(2-Amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mesylate

InChI

InChI=1S/C21H23F2N3O4.CH4O3S/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;1-5(2,3)4/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H3,(H,2,3,4)/b16-11+;

InChIキー

NJKOSVXPWQGFGG-YFMOEUEHSA-N

SMILES

O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4C/C(CCC4)=C(F)\CN)=C3OC)C1=O)O.OS(=O)(C)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

JNJ-32729463;  JNJ 32729463;  JNJ32729463;  JNJ-32729463-AAA;  JNJ32729463-AAA;  JNJ 32729463-AAA;  JNJ-Q2;  Acorafloxacin;  Avarofloxacin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acorafloxacin mesylate
Reactant of Route 2
Acorafloxacin mesylate
Reactant of Route 3
Acorafloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Acorafloxacin mesylate
Reactant of Route 5
Acorafloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Acorafloxacin mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。